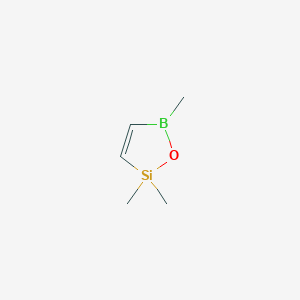
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a unique organosilicon compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a five-membered ring containing silicon, boron, and oxygen atoms, along with three methyl groups attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole typically involves the reaction of trimethylsilyl chloride with boronic acid derivatives under controlled conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the formation of the oxasilaborole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient large-scale synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or boronic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of silane or borane derivatives.
Substitution: The methyl groups attached to the ring can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents); reactions may require catalysts and specific solvents.
Major Products
Oxidation: Silanol, boronic acid derivatives.
Reduction: Silane, borane derivatives.
Substitution: Functionalized oxasilaborole derivatives with various substituents replacing the methyl groups.
科学研究应用
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole: Similar in structure but contains an oxazole ring instead of an oxasilaborole ring.
1H-Indene, 2,3-dihydro-1,1,5-trimethyl-: Contains an indene ring with similar methyl substitutions.
2,2,4-Trimethyl-1,2-dihydroquinoline: Features a quinoline ring with similar methyl groups.
Uniqueness
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is unique due to the presence of both silicon and boron atoms in its ring structure, which imparts distinct chemical reactivity and properties not found in similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
920034-02-2 |
|---|---|
分子式 |
C5H11BOSi |
分子量 |
126.04 g/mol |
IUPAC 名称 |
2,2,5-trimethyl-1,2,5-oxasilaborole |
InChI |
InChI=1S/C5H11BOSi/c1-6-4-5-8(2,3)7-6/h4-5H,1-3H3 |
InChI 键 |
ZABDQGKAMAZQEC-UHFFFAOYSA-N |
规范 SMILES |
B1(C=C[Si](O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12632835.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)

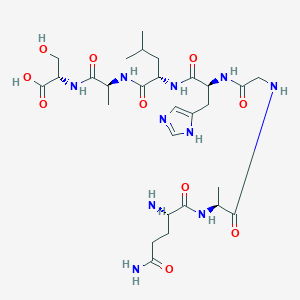
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)

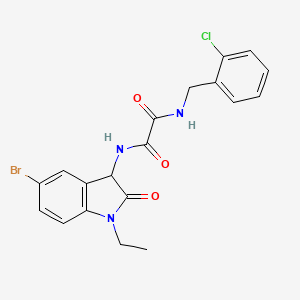
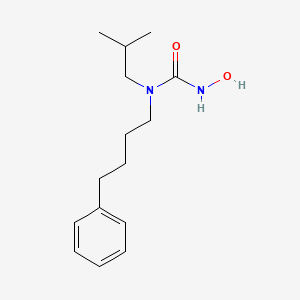
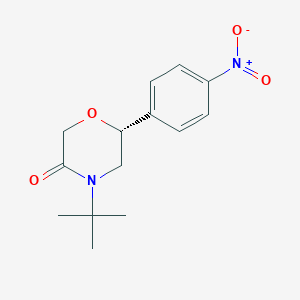
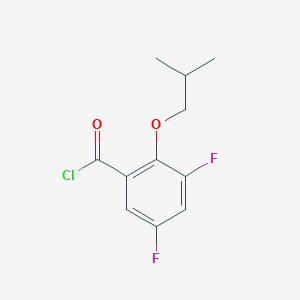
![6-(4-bromophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12632914.png)
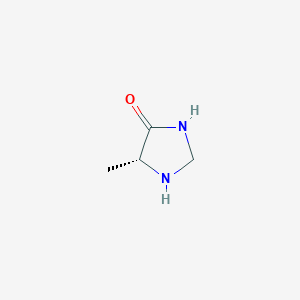
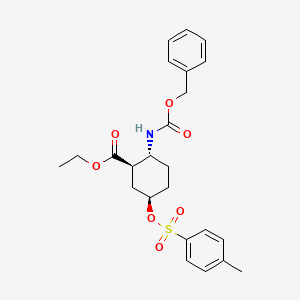
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
